molecular formula C19H21ClN2O4S B2727750 4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922093-97-8

4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No. B2727750
CAS RN: 922093-97-8
M. Wt: 408.9
InChI Key: BAJQHFVNERTFFH-UHFFFAOYSA-N
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Description

4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O4S and its molecular weight is 408.9. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

  • Carbonic Anhydrase Inhibitors : A study by Sapegin et al. (2018) explored the synthesis of [1,4]oxazepine-based primary sulfonamides exhibiting strong inhibition of human carbonic anhydrases, which are relevant in therapeutic applications. The primary sulfonamide functionality facilitated [1,4]oxazepine ring construction and acted as a zinc-binding group when employed as carbonic anhydrase inhibitors (Sapegin et al., 2018).

Photodynamic Therapy

  • Photosensitizers for Cancer Treatment : Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These showed promising properties as photosensitizers in photodynamic therapy, particularly for treating cancer due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).

Antimicrobial and Antifungal Applications

  • Anti-HIV and Antifungal Activities : Zareef et al. (2007) researched benzensulfonamides bearing the 1,3,4-oxadiazole moiety, evaluating them for their anti-HIV and antifungal activities. These compounds showcased potential as therapeutic agents in combating HIV and fungal infections (Zareef et al., 2007).

Anticancer Potential

  • Synthesis of Potential Anticancer Agents : Sławiński et al. (2012) synthesized novel 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamide derivatives as potential anticancer agents, demonstrating significant activity against various human tumor cell lines (Sławiński et al., 2012).

Enzyme Inhibition and Medicinal Chemistry

  • Inhibitory Effects on Enzymes : Alyar et al. (2019) synthesized new Schiff bases from sulfa drugs and evaluated their effects on various enzymes, such as cholesterol esterase and tyrosinase, which are critical in medicinal chemistry applications (Alyar et al., 2019).

properties

IUPAC Name

4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-4-22-16-10-7-14(11-17(16)26-12-19(2,3)18(22)23)21-27(24,25)15-8-5-13(20)6-9-15/h5-11,21H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJQHFVNERTFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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